1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione family, characterized by a fused thiophene-pyrimidine core. The structure features a 1,2,4-oxadiazole ring substituted with a 2-ethoxyphenyl group at the 3-position, linked via a methyl group to the N1 of the thienopyrimidine scaffold. A 4-fluorophenyl substituent is attached to the N3 position.
Properties
Molecular Formula |
C23H17FN4O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O4S/c1-2-31-18-6-4-3-5-16(18)21-25-19(32-26-21)13-27-17-11-12-33-20(17)22(29)28(23(27)30)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3 |
InChI Key |
PXHXDRPOFZARLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article synthesizes available research findings to explore its biological activity comprehensively.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHF NO
- Molecular Weight : 373.39 g/mol
The compound features a thieno[3,2-d]pyrimidine core fused with an oxadiazole moiety and substituted phenyl groups that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar oxadiazole derivatives. For instance, derivatives with oxadiazole rings have shown significant activity against various bacterial strains. The compound is hypothesized to exhibit similar effects due to structural similarities.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibitory | |
| Pseudomonas aeruginosa | Low inhibitory |
Cytotoxicity
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress or interference with cellular signaling pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | Significant apoptosis |
| HCT116 (Colon cancer) | 15.0 | Moderate apoptosis |
| HeLa (Cervical cancer) | 10.0 | High apoptosis |
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : The thieno[3,2-d]pyrimidine scaffold may interact with DNA or RNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The presence of reactive oxygen species may lead to cellular damage and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 0.5 to 10 µg/mL against Gram-positive bacteria .
Study 2: Cytotoxicity in Cancer Cells
In a comparative study involving multiple thieno[3,2-d]pyrimidine derivatives, the compound demonstrated superior cytotoxicity against T47D breast cancer cells with an IC50 value of 12 µM . This suggests potential for development as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate oxadiazole and thienopyrimidine moieties. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. Recent studies have reported successful syntheses of related compounds using methods such as Mannich reactions and cyclization techniques .
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of synthesized compounds.
- Fourier Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups.
- Mass Spectrometry (MS): Utilized for molecular weight determination.
Biological Applications
The compound's biological activities are primarily attributed to its structural features. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione demonstrate potent activity against various bacterial strains. For instance:
- Gram-positive bacteria: Enhanced activity against species like Bacillus cereus and Bacillus thuringiensis was observed.
- Gram-negative bacteria: Generally lower activity compared to gram-positive counterparts .
Anticancer Activity
The compound has been evaluated against multiple cancer cell lines using assays such as the NCI-60 sulforhodamine B assay. Results indicate that it possesses cytotoxic effects against several cancer types:
- Significant inhibition was noted in cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Case Study 1: Synthesis of Oxadiazole Derivatives
- Case Study 2: Thienopyrimidine Evaluation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy (-OCHCH) group on the phenyl ring undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with 6M HCl at reflux replaces the ethoxy group with a hydroxyl group (-OH).
-
Basic Hydrolysis : Aqueous NaOH under similar conditions yields the same product.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Characterization Methods |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | 3-(4-fluorophenyl)-derivative with -OH | NMR, IR, HPLC |
Cyclocondensation and Heterocyclization
The oxadiazole moiety participates in cyclocondensation reactions. For instance, treatment with phenyl hydrazine in acetic acid forms pyrazole derivatives :
Example Reaction :
Key Data :
| Reaction Type | Reagents/Conditions | Product | Characterization Methods |
|---|---|---|---|
| Cyclocondensation | Phenyl hydrazine, AcOH, 12h | Pyrazole derivative | NMR, IR, MS |
Alkylation of Thieno-Pyrimidine NH Groups
The NH groups in the thieno-pyrimidine core react with alkyl halides (e.g., CHI) in DMF with KCO as a base :
Key Data :
| Reaction Type | Reagents/Conditions | Product | Characterization Methods |
|---|---|---|---|
| N-Alkylation | CHI, KCO, DMF | N-Methylated derivative | NMR, MS |
Oxidation of the Methyl Linker
The methyl group bridging the oxadiazole and thieno-pyrimidine can be oxidized to a carboxylic acid using KMnO in acidic conditions:
Ring-Opening Reactions of the Oxadiazole Moiety
The oxadiazole ring undergoes heterocyclization with carbon disulfide (CS) in ethanolic KOH to form thione derivatives :
Key Data :
| Reaction Type | Reagents/Conditions | Product | Characterization Methods |
|---|---|---|---|
| Heterocyclization | CS, KOH, ethanol | Oxadiazole-thione | IR (C=S at 1187 cm), MS |
Characterization of Reaction Products
Reaction outcomes are verified using:
-
Nuclear Magnetic Resonance (NMR) : and spectra confirm structural changes (e.g., disappearance of ethoxy protons at δ 1.37 ppm after hydrolysis) .
-
Infrared Spectroscopy (IR) : Functional group analysis (e.g., C=O at 1733 cm, C=S at 1187 cm) .
-
Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 337 for triazole derivatives) .
Reaction Conditions and Solvent Dependence
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Oxadiazole substituents : Position (1,2,4- vs. 1,3,4-oxadiazole) and aryl group substitutions.
- Thienopyrimidine core: Substitutions at N1 (alkyl/oxadiazole-methyl) and N3 (fluorophenyl/benzyl).
Table 1: Physicochemical Comparison
*Estimated based on structural similarity; †Derived from analogs in ; ‡Crystalline solids with high melting points.
Substitution Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Cl, F) :
The 2-chlorophenyl analog () may exhibit stronger π-π stacking with aromatic residues in enzymes compared to the ethoxy variant, which introduces steric bulk and electron-donating effects . - Fluorophenyl vs. Fluorobenzyl :
The 4-fluorophenyl group in the target compound likely improves metabolic stability over the 4-fluorobenzyl group in , reducing susceptibility to oxidative degradation .
Research Findings and Limitations
- Synthetic Accessibility :
Alkylation with 5-(chloromethyl)-1,2,4-oxadiazoles (as in ) is a versatile strategy for N1 functionalization, but yields for ethoxy-substituted derivatives are unreported . - Unanswered Questions :
- Pharmacokinetic data (e.g., solubility, logP) for the ethoxy variant are lacking.
- Comparative in vivo efficacy against pathogens or cancer models is absent in current literature.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride generates a reactive intermediate, followed by hydrolysis and alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Key intermediates include the N’-benzoyl derivative and the chlorinated oxadiazole intermediate .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Use -NMR and -NMR to confirm the core thienopyrimidine and oxadiazole substituents. X-ray crystallography (if crystalline) resolves regiochemistry, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Mass spectrometry validates molecular weight .
Q. What in vitro models are appropriate for initial evaluation of biological activity?
Standard microbial strains (e.g., Staphylococcus aureus, Escherichia coli) are used for antimicrobial screening via minimum inhibitory concentration (MIC) assays. Cytotoxicity can be assessed in mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .
Advanced Research Questions
Q. How can researchers optimize antimicrobial activity through structural modifications?
Focus on substituent variations at the oxadiazole and fluorophenyl moieties. For example:
- Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance microbial membrane penetration.
- Introduce heterocyclic systems (e.g., thiazole) at the methyl position to improve target binding. Quantitative Structure-Activity Relationship (QSAR) models and fragment-based drug design can prioritize modifications .
Q. What strategies resolve contradictions in biological activity data across microbial strains?
- Assay standardization : Ensure consistent inoculum size and growth media (e.g., Mueller-Hinton broth for bacteria).
- Mechanistic studies : Use genetic knockout strains to identify target-specific resistance (e.g., efflux pump mutants).
- Comparative analogs : Test structurally related compounds to isolate substituent effects on activity .
Q. What challenges arise in achieving regioselectivity during alkylation of the thienopyrimidine core?
Q. Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Reference |
|---|---|---|
| N’-Benzoyl derivative | 72 | |
| Chlorinated oxadiazole | 65 | |
| Crystalline alkylated product | 85 |
Q. Table 2: Antimicrobial Activity (MIC, μg/mL)
| Strain | MIC (Compound) | MIC (Control) |
|---|---|---|
| S. aureus (ATCC 25923) | 8.5 | 2.0 (Ciprofloxacin) |
| E. coli (ATCC 25922) | 32.0 | 1.5 (Ciprofloxacin) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
